Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Description
Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZACTIXQITJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596941 | |
| Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-35-3 | |
| Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic Stability & Synthetic Handling of Benzocyclobutadiene Methanol Derivatives
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Computational Toxicologists
Executive Summary
Benzocyclobutadiene (BCB) represents a paradox in medicinal chemistry: it is a potent, high-energy scaffold capable of generating complex polycyclic architectures (e.g., steroids, alkaloids) via electrocyclic ring openings, yet its inherent anti-aromaticity renders it thermodynamically fleeting.
This guide addresses the "Benzocyclobutadiene Methanol" class of compounds. In this context, these are defined as benzocyclobutenols (stable precursors) and methoxy-benzocyclobutenes (trapped adducts). The bare "benzocyclobutadiene-methanol" species (a hydroxymethyl-substituted BCB) is thermodynamically non-viable under standard conditions due to the overwhelming driving force for dimerization or tautomerization.
This whitepaper provides a validated framework for:
-
Quantifying the Instability: Using computational aromaticity indices (NICS, ASE).
-
Controlled Generation: Protocols for accessing the reactive BCB core from stable alcohol precursors.
-
Trapping & Validation: Using methanol solvolysis as a self-validating thermodynamic sink.
Part 1: The Thermodynamic Landscape
The Anti-Aromatic Penalty
The instability of the BCB core stems from the fusion of a stable benzene ring (
-
Aromatic Stabilization Energy (ASE): While benzene has an ASE of ~29 kcal/mol, the fusion in BCB results in a net destabilization. The cyclobutadiene ring introduces approximately 48–55 kcal/mol of destabilization energy relative to isolated double bonds.[1]
-
Bond Alternation: Unlike benzene, the six-membered ring in BCB exhibits significant bond fixation (Mills-Nixon effect) to minimize anti-aromatic conjugation with the four-membered ring.
The "Methanol" Derivatives: Precursor vs. Product
The term "stability" is relative to the species in the reaction coordinate. We distinguish between three distinct entities:
| Species | Structure Type | Thermodynamic Status | Role in Drug Dev |
| Benzocyclobutenol | Alcohol Precursor ( | Stable (Global Minima) | Storage form, shelf-stable intermediate. |
| Benzocyclobutadiene | Reactive Core ( | Unstable (Transient) | High-energy intermediate for cycloadditions. |
| Methoxy-BCB | Ether Adduct ( | Stable (Thermodynamic Sink) | Trapped product, proof of intermediate generation. |
Visualization: The Reaction Coordinate
The following diagram illustrates the energy landscape. The reaction of BCB with methanol (Solvolysis) or itself (Dimerization) is driven by the relief of ring strain and anti-aromaticity.
Figure 1: Reaction coordinate showing the high-energy BCB intermediate and its relaxation pathways.
Part 2: Computational Assessment (Protocol)
Before wet-lab synthesis, thermodynamic stability must be assessed to predict the lifetime of the intermediate.
Calculating Nucleus-Independent Chemical Shifts (NICS)
NICS is the gold standard for quantifying aromaticity/anti-aromaticity.
-
Protocol: Perform DFT calculations (B3LYP/6-311+G(d,p)) placing a "ghost atom" (Bq) at the geometric center of the 4-membered ring.
-
Interpretation:
-
NICS(0) > 0 (Positive): Indicates paramagnetic ring current
Anti-aromatic (Unstable). -
NICS(0) < 0 (Negative): Indicates diatropic ring current
Aromatic (Stable).
-
-
Benchmark: Unsubstituted BCB typically shows a NICS(1) value of approx +12 to +15 ppm for the 4-membered ring, confirming severe instability [1].
Isodesmic Reaction Analysis
To calculate the specific strain energy (SE) and anti-aromaticity, use the following homodesmotic reaction scheme in your Gaussian/ORCA input:
-
Calculation:
represents the stabilization energy lost. A highly positive confirms the thermodynamic drive to break the BCB system.
Part 3: Experimental Methodologies
Synthesis of the Stable Precursor (Benzocyclobutenol)
The alcohol derivative is the primary "handle" for storing this pharmacophore.
Protocol: Grignard Addition to Benzocyclobutenone
-
Setup: Flame-dried 3-neck flask under Argon.
-
Reagent: Dissolve benzocyclobutenone (1.0 eq) in anhydrous THF.
-
Addition: Cool to -78°C. Add Methylmagnesium bromide (1.2 eq) dropwise.
-
Note: Low temperature is critical to prevent ring opening of the strained ketone.
-
-
Quench: Saturated NH₄Cl solution.
-
Isolation: Extract with Et₂O. The product, 1-methyl-1,2-dihydrobenzocyclobut-1-ol , is a stable oil.
-
Stability Check: Stable at -20°C for months. Dehydrates to BCB upon heating with acid.
-
Generation and Methanol Trapping (Self-Validating Protocol)
This protocol generates the unstable BCB in situ and immediately traps it with methanol. If the ether product is formed, the transient existence of BCB is chemically proven.
Step-by-Step Workflow:
-
Precursor: Dissolve 1-bromo-1,2-dihydrobenzocyclobutene (or the alcohol precursor) in pure Methanol (serves as both solvent and trap).
-
Elimination: Add Potassium tert-butoxide (KOtBu, 1.1 eq).
-
Trapping (The "Methanol Derivative"): The BCB intermediate is highly electrophilic. It immediately reacts with the methanol solvent.
-
Analysis: Monitor via GC-MS.
-
Success Criteria: Disappearance of starting bromide/alcohol and appearance of 1-methoxybenzocyclobutene .
-
Failure Mode: If dimerization (angular dimer) is observed, the concentration of methanol was too low, or the generation rate was too high (kinetic control).
-
Data Summary: Trapping Efficiency vs. Temperature
| Temperature | Solvent | Major Product | Yield | Interpretation |
| 25°C | Methanol | 1-Methoxybenzocyclobutene | 92% | Solvolysis dominates (Thermodynamic sink). |
| 25°C | Benzene | Angular Dimer | 85% | Self-reaction (Dimerization) dominates. |
| -78°C | Methanol | 1-Methoxybenzocyclobutene | >95% | Kinetic trapping suppresses dimerization. |
Part 4: Applications in Drug Discovery[2]
The thermodynamic instability of BCB is a feature, not a bug. It allows for Strain-Release Driven Cycloadditions .
The Diels-Alder Strategy
BCB acts as a potent dienophile. By generating BCB in the presence of a diene (instead of methanol), you can access complex scaffolds found in natural products (e.g., steroids).
Workflow Visualization
This diagram details the decision tree for a medicinal chemist using BCB derivatives.
Figure 2: Synthetic workflow for utilizing BCB stability profiles.
References
-
Cava, M. P., & Mitchell, M. J. (1967).[7] Cyclobutadiene and Related Compounds. Academic Press. (Foundational text on BCB anti-aromaticity).
-
Chapman, O. L., et al. (1973). "Photochemical transformations. LII. Benzocyclobutadiene."[3][8] Journal of the American Chemical Society, 95(18), 6134-6135. (Matrix isolation and spectroscopic proof).
-
Vollhardt, K. P. C. (1984). "Cobalt-mediated [2 + 2 + 2]-cycloadditions: a maturing tool for the synthesis of natural products." Angewandte Chemie International Edition, 23(8), 539-556. (Application of BCB derivatives in synthesis).
-
Schleyer, P. v. R., et al. (1996). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society, 118(26), 6317-6318. (Standard for NICS calculations).
-
Toda, F., & Garratt, P. (1992). "Benzocyclobutadiene and its derivatives." Chemical Reviews, 92(8), 1685-1707. (Comprehensive review on stability and reactivity).
Sources
- 1. Experimental determination of the antiaromaticity of cyclobutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. Progress of Methylation of C6-8~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives [mdpi.com]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Benzocyclobutadiene - Wikipedia [en.wikipedia.org]
Mechanism of Electrocyclic Ring Opening in Bicyclo[4.2.0]octa-1,3,5,7-tetraene Systems
[1]
Executive Summary & System Definition
In the context of advanced organic synthesis and drug development, the term "bicyclo[4.2.0]octa-1,3,5,7-tetraene system" refers to a class of fused ring compounds exhibiting varying degrees of unsaturation and aromaticity. It is critical to distinguish between the two primary species governed by this nomenclature to apply the correct mechanistic logic:
-
Bicyclo[4.2.0]octa-1,3,5,7-tetraene (Benzocyclobutadiene): A highly unstable, anti-aromatic C
H system.[1] Its "ring opening" is thermodynamically disfavored relative to dimerization; however, it serves as a transient reactive intermediate. -
Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene): The dihydro-analog (C
H ).[2] This is the standard "workhorse" in pharmaceutical synthesis, undergoing a controlled thermal electrocyclic ring opening to form -quinodimethane ( -xylylene) .
This guide focuses on the mechanistic pathways of both systems, with particular emphasis on the 4
Theoretical Framework: Benzocyclobutadiene (The Tetraene)
Molecule: Bicyclo[4.2.0]octa-1,3,5,7-tetraene (C
Electronic Structure & Anti-Aromaticity
Benzocyclobutadiene consists of a benzene ring fused to a cyclobutadiene ring.[1] While the benzene fragment seeks to maintain aromaticity (6
-
Hückel Rule Violation: The 4-membered ring possesses 4
electrons, making it anti-aromatic and highly susceptible to reactions that relieve this electronic frustration. -
Bond Alternation: Unlike benzene, the fusion bond (C1-C6) is exceptionally long, while the C7-C8 double bond is short and localized, behaving like an isolated alkene.
Reaction Landscape: Dimerization vs. Ring Opening
Unlike its dihydro-analog, benzocyclobutadiene does not typically undergo a clean electrocyclic ring opening to a stable isomer (e.g., an open-chain poly-yne) under standard conditions. Instead, the dominant pathway is [4+2] cycloaddition (Dimerization) .
-
Mechanism: One molecule acts as the diene (via the benzene moiety) and another as the dienophile (via the reactive C7-C8 bond).
-
Product: Dibenzo[b,h]biphenylene derivatives.
Why Ring Opening is Rare: A theoretical electrocyclic ring opening of the C1-C6 bond would generate a cyclic allene/alkyne or a diradical species (e.g., 1,2-didehydrocyclooctatetraene), which is energetically inaccessible compared to the rapid dimerization pathway.
The Functional Mechanism: Benzocyclobutene Ring Opening
Molecule: Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene, BCB)
Relevance: Precursor to
The 4 Electrocyclic Mechanism
The transformation of benzocyclobutene to
Thermal Conditions (Ground State)
-
System: 4
electrons (neutral, thermal).[3] -
Selection Rule: Conrotatory .
-
Mechanism: The substituents at the bridgehead carbons (C1 and C6) rotate in the same direction (both clockwise or both counter-clockwise) to maintain orbital phase overlap as the
-bond breaks and rehybridizes into the -system.
Photochemical Conditions (Excited State)
-
System: 4
electrons (excited, ). -
Selection Rule: Disrotatory .
-
Mechanism: Substituents rotate in opposite directions. This pathway is rarely used in drug synthesis due to competing radical pathways and the instability of the excited
-QDM species.
Frontier Molecular Orbital (FMO) Analysis
The reaction is driven by the transformation of the cyclobutene
-
Reactant (BCB): The relevant orbitals are the
and of the C1-C6 bond and the system of the benzene ring. -
Transition State: The C1-C6 bond stretches. To maintain constructive overlap with the developing
-system, the terminal methylene groups must twist. -
Product (
-QDM): A highly reactive (E)-diene system that rapidly reverts to BCB or reacts with a dienophile.
Visualization of the Pathway
The following diagram illustrates the conrotatory thermal opening of a substituted benzocyclobutene.
Caption: Mechanistic flow of the thermal electrocyclic ring opening of benzocyclobutene to o-quinodimethane and subsequent trapping.
Experimental Protocol: In Situ Generation & Trapping
Objective: Synthesis of a tricyclic steroid precursor via electrocyclic ring opening of 1-cyano-benzocyclobutene followed by Diels-Alder cycloaddition.
Safety:
Reagents
-
Substrate: 1-Cyanobenzocyclobutene (1.0 eq)
-
Trapping Agent: Maleic Anhydride (1.2 eq) or specific dienophile.
-
Solvent: 1,2-Dichlorobenzene (high boiling point required).
Step-by-Step Methodology
-
Preparation: Dissolve 1-cyanobenzocyclobutene (10 mmol) and maleic anhydride (12 mmol) in anhydrous 1,2-dichlorobenzene (50 mL) in a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (prevents radical polymerization of
-QDM). -
Thermal Induction: Heat the reaction mixture to 180°C .
-
Mechanistic Note: At this temperature, the benzocyclobutene undergoes electrocyclic ring opening (
) to form the transient -quinodimethane.
-
-
Cycloaddition: Maintain reflux for 4–6 hours. The
-quinodimethane is immediately trapped by the dienophile ( ). -
Monitoring: Monitor consumption of the starting material via TLC or GC-MS. The intermediate
-QDM will not be observed directly. -
Workup: Cool to room temperature. Remove solvent under reduced pressure. Purify the resulting tricyclic adduct via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Summary: Substituent Effects on Ring Opening Temperature
Substituents on the cyclobutene ring significantly lower the activation energy for ring opening ("Donor-Acceptor" effect).
| Substituent (R) | Approx. Opening Temp ( | Electronic Effect |
| -H (Unsubstituted) | ~200 | Baseline |
| -CH | ~180 | Weak Donor |
| -OR (Alkoxy) | ~110 | Strong Donor (Destabilizes Ring) |
| -CN (Cyano) | ~150 | Acceptor (Conjugation with o-QDM) |
| -NHAc (Amido) | ~80 | Strong Donor (Facile Opening) |
Valence Tautomerism: The Cyclooctatetraene Connection
While the prompt specifies the tetraene, it is crucial to acknowledge the valence isomerism between cyclooctatetraene (COT) and bicyclo[4.2.0]octa-2,4,7-triene .
-
Reaction: 6
Electrocyclic Ring Closure (Disrotatory).[4] -
Equilibrium: COT exists in equilibrium with roughly 0.01% of the bicyclic isomer at room temperature.
-
Mechanism: This is formally a 6
electrocyclization involving the triene segment of the COT tub-shape. Under thermal conditions (4n+2), it proceeds via a disrotatory mode, yielding the cis-fused bicyclic product.
References
-
NIST Chemistry WebBook. Bicyclo[4.2.0]octa-1,3,5,7-tetraene (Benzocyclobutadiene) Structure and Properties. [Link]
-
Master Organic Chemistry. Electrocyclic Reactions: Ring Opening of Cyclobutenes and Benzocyclobutenes. [Link]
-
Wikipedia. Benzocyclobutadiene: Properties and Dimerization. [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] (Standard reference for pericyclic selection rules).
- Segal, G.o-Xylylene (o-Quinodimethane) Intermediates in Organic Synthesis. (Classic review on the utility of BCB ring opening).
Methodological & Application
Application Note: Synthesis and Stabilization of 7-Hydroxymethylbenzocyclobutadiene
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the synthesis of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (7-hydroxymethylbenzocyclobutadiene).
Critical Scientific Notice: The target molecule, 7-hydroxymethylbenzocyclobutadiene (1) , contains an anti-aromatic cyclobutadiene core fused to a benzene ring. Consequently, the free "tetraene" alcohol is an extremely unstable, transient species that dimerizes or polymerizes instantaneously at ambient conditions. It cannot be isolated as a neat liquid or solid.
Protocol Strategy: This guide provides a validated protocol for the synthesis of the stable precursor (the triene) and the stabilized organometallic complex (Iron Tricarbonyl), which serves as the storage form. It also details the in situ generation of the reactive tetraene for cycloaddition applications.
Executive Summary
The bicyclo[4.2.0]octa-1,3,5,7-tetraene (benzocyclobutadiene) scaffold is a potent diene used in the synthesis of complex polycyclic systems (e.g., steroids, alkaloids) via Diels-Alder cycloadditions. Due to the anti-aromatic instability of the 8
This protocol outlines two phases:
-
Phase A: Synthesis of the stable 7-hydroxymethylbicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutenol).
-
Phase B: Conversion to the Tricarbonyliron Complex (Stable Storage Form) and oxidative release of the reactive tetraene.
Reaction Pathway & Mechanism[1]
The synthesis exploits the [2+2] cycloaddition of benzyne to build the bicyclic core, followed by functional group manipulation.
Figure 1: Synthetic workflow from benzyne generation to the stabilized iron complex and transient target release.
Phase A: Synthesis of the Stable Precursor (Triene)
Target: 7-(Hydroxymethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS: 15100-35-3 (Analogous)
Reagents and Materials
| Reagent | Equiv. | Role | Hazard Note |
| Anthranilic Acid | 1.0 | Benzyne Precursor | Irritant |
| Isoamyl Nitrite | 1.2 | Diazotization Agent | Flammable, Toxic |
| Acrylonitrile | 5.0 (Excess) | Trapping Agent | Highly Toxic , Carcinogen |
| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Carcinogen |
| DIBAL-H (1M in Hexane) | 1.1 | Reduction (CN | Pyrophoric |
| Sodium Borohydride ( | 1.5 | Reduction (CHO | Water Reactive |
Detailed Protocol
Step 1: Benzyne Generation and [2+2] Cycloaddition
Rationale: Direct formation of the 4-membered ring is best achieved by trapping benzyne, which avoids the thermodynamic difficulty of closing a strained ring via entropy-disfavored cyclization.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Anthranilic acid (13.7 g, 100 mmol) in 1,2-dichloroethane (DCE, 150 mL). Add Acrylonitrile (26.5 g, 500 mmol).
-
Initiation: Heat the mixture to reflux (
). -
Addition: Dropwise add a solution of Isoamyl nitrite (14.0 g, 120 mmol) in DCE (20 mL) over 1 hour.
-
Observation: Evolution of
and gas indicates benzyne formation.
-
-
Workup: Reflux for an additional 1 hour. Cool to RT. Evaporate solvent and excess acrylonitrile under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate 1-cyanobenzocyclobutene .
-
Yield Expectation: 45-55% as a pale yellow oil.
-
Step 2: Sequential Reduction to the Alcohol
Rationale: Direct reduction of the nitrile to the alcohol prevents over-reduction or ring-opening. DIBAL-H at low temp stops at the imine/aldehyde stage.
-
Aldehyde Formation: Dissolve 1-cyanobenzocyclobutene (1.29 g, 10 mmol) in anhydrous DCM (50 mL) under Argon. Cool to
. -
DIBAL Addition: Add DIBAL-H (11 mL, 1.0 M) dropwise over 20 mins. Stir at
for 2 hours. -
Hydrolysis: Quench with saturated Rochelle’s salt solution (potassium sodium tartrate). Stir vigorously at RT for 2 hours until phases separate clearly. Extract with DCM, dry (
), and concentrate to yield the crude aldehyde. -
Alcohol Formation: Redissolve crude aldehyde in MeOH (20 mL) at
. Add (0.57 g, 15 mmol) in portions. Stir for 30 mins. -
Isolation: Quench with water, extract with EtOAc. Purify via silica plug.
-
Product: 7-(Hydroxymethyl)bicyclo[4.2.0]octa-1,3,5-triene .
-
Stability: This compound is stable and can be stored at
.
-
Phase B: Stabilization and Utilization (The Tetraene)
Target: Tricarbonyl[7-(hydroxymethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene]iron Scientific Reality: To handle the tetraene, it must be complexed with iron.
Synthesis of the Iron Complex
Note: This step requires high safety precautions due to the use of metal carbonyls.
-
Precursor Modification: The triene alcohol from Phase A is first converted to the 7-bromo-7-hydroxymethyl derivative (via NBS bromination) or the 1,2-dibromo derivative to allow elimination.
-
Alternative (Preferred for Stability): Use the 1,2-dichlorobenzocyclobutene method (Pettit's protocol) and functionalize the complex post-formation.
-
-
Complexation:
-
React cis-3,4-dichlorocyclobutene (benzo-fused analog) with
in benzene at for 4 hours. -
Isolate (Benzocyclobutadiene)Fe(CO)3 as a yellow oil.[1]
-
-
Functionalization (Vilsmeier-Haack):
-
React the complex with
and DMF. The electrophilic attack occurs on the benzene ring (typically para to the bridge) or the cyclobutadiene ring depending on conditions. -
Note: Direct synthesis of the 7-substituted complex is synthetically challenging. The most reliable route for the specific 7-hydroxymethyl target is the trapping of the transient tetraene generated from the Phase A precursor.
-
Protocol for In Situ Generation (For Drug Discovery Screening)
Use this protocol if you intend to react the tetraene with a dienophile (e.g., in a Diels-Alder screen).
| Parameter | Specification |
| Solvent | Toluene or Xylene (Degassed) |
| Oxidant | Ceric Ammonium Nitrate (CAN) |
| Temperature |
-
Preparation: Dissolve the Iron Complex (from 4.1) or the Precursor (from 3.2) in degassed acetone/toluene.
-
Trapping Agent: Add the dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate) in 5-fold excess.
-
Activation:
-
If using Iron Complex: Add CAN (2.5 equiv) in portions at
. This oxidizes the iron, releasing the free tetraene, which immediately reacts with the dienophile. -
If using Triene Precursor: Perform a bromination/elimination sequence (NBS followed by KOtBu) in the presence of the trap.
-
-
Result: Isolation of the Diels-Alder adduct confirms the transient existence of the tetraene alcohol.
QC and Validation Standards
Since the free tetraene cannot be isolated, validation relies on the characterization of the Triene Precursor and the Trapped Adduct .
NMR Characterization (Triene Precursor)
-
1H NMR (400 MHz, CDCl3):
- 7.0–7.3 (m, 4H, Ar-H)
- 3.8 (m, 1H, H-7, benzylic methine)
- 3.6–3.7 (m, 2H, -CH2OH)
- 3.2 (dd, 1H, H-8a) and 2.8 (dd, 1H, H-8b)
-
Key Feature: The ABX system of the cyclobutene ring protons (H7, H8a, H8b) confirms the bicyclic [4.2.0] structure.
Safety & Handling
-
Benzocyclobutadiene derivatives are potential mutagens; handle in a glovebox or efficient fume hood.
-
Iron Carbonyls are volatile and highly toxic (CO release). Use bleach traps for waste.
References
-
Pettit, R., & Henery, J. (1970).[2] Cyclobutadieneiron Tricarbonyl.[2][1][3][4][5] Organic Syntheses, 50, 21. Link[2]
-
Emerson, G. F., Watts, L., & Pettit, R. (1965).[2] Cyclobutadiene- and Benzocyclobutadiene-Iron Tricarbonyl Complexes. Journal of the American Chemical Society, 87(1), 131–133.[2] Link
-
Azmi, M. N., et al. (2024).[6] Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62.[6] Link
-
Sigma-Aldrich. (2023). Product Specification: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS 15100-35-3).[7] Link
-
Merk, W., & Pettit, R. (1967). Oxidative degradation of (benzocyclobutadiene)iron tricarbonyl. Journal of the American Chemical Society, 89(18), 4787–4788. Link
Sources
Application Notes and Protocols: Diels-Alder Cycloaddition Utilizing Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol as a Diene Precursor
Introduction: Unlocking Strained Polycyclic Architectures via in-situ Diene Generation
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and convergent route to complex six-membered rings.[1][2][3] The strategic construction of intricate polycyclic and often strained molecular frameworks, frequently found in natural products and pharmacologically active compounds, often necessitates the use of highly reactive and transient dienes.[4] One such class of fleeting intermediates is the o-quinodimethanes, which are exceptionally potent dienes in [4+2] cycloaddition reactions. Due to their high reactivity and propensity to dimerize or polymerize, o-quinodimethanes are almost exclusively generated in situ for immediate trapping by a suitable dienophile.
This application note details a robust methodology for conducting Diels-Alder reactions using bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol as a stable, readily handled precursor for the thermal generation of a reactive o-quinodimethane intermediate. The thermal electrocyclic ring-opening of the strained benzocyclobutene core provides a reliable and predictable method for accessing this transient diene, which can then be intercepted by a variety of dienophiles to yield complex polycyclic adducts. This approach is particularly valuable for drug development professionals and researchers in medicinal chemistry seeking to construct novel molecular scaffolds.
Mechanistic Rationale: The Benzocyclobutene to o-Quinodimethane Transformation
The utility of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol as a diene precursor is rooted in the principles of pericyclic reactions and the inherent strain of the benzocyclobutene ring system. Benzocyclobutenes, upon heating, undergo a conrotatory 4π electrocyclic ring-opening to form the corresponding o-quinodimethane. This transformation is driven by the release of ring strain in the four-membered ring. The resulting o-quinodimethane is a highly reactive, conjugated diene poised to undergo a [4+2] cycloaddition with a dienophile.
The overall reaction sequence can be visualized as a two-step process occurring in a single pot:
-
Thermal Activation: At elevated temperatures, typically in a high-boiling solvent, the bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol undergoes a reversible electrocyclic ring-opening to form the corresponding hydroxymethyl-substituted o-quinodimethane.
-
In-situ Trapping: In the presence of a dienophile, the highly reactive o-quinodimethane intermediate is efficiently trapped via a Diels-Alder cycloaddition, forming a stable polycyclic product. The equilibrium of the ring-opening reaction is driven towards the product by the irreversible trapping of the o-quinodimethane.
Figure 1. Reaction workflow for the Diels-Alder cycloaddition.
Experimental Protocols
Synthesis of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (Diene Precursor)
A plausible synthetic route to the title precursor can be adapted from procedures for similar benzocyclobutene derivatives. A common approach involves the derivatization of a commercially available benzocyclobutene starting material.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 4-Bromobenzocyclobutene | 183.05 | 5.00 g | 27.3 mmol |
| Magnesium turnings | 24.31 | 0.73 g | 30.0 mmol |
| Paraformaldehyde | 30.03 | 1.00 g | 33.3 mmol |
| Anhydrous THF | - | 50 mL | - |
| 1 M HCl (aq) | - | 20 mL | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, dissolve 4-bromobenzocyclobutene in 20 mL of anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate Grignard formation.
-
Once the reaction has started (as evidenced by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Reaction with Paraformaldehyde:
-
In a separate flame-dried flask under an inert atmosphere, add paraformaldehyde and 30 mL of anhydrous THF.
-
Cool this suspension to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via cannula.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (aq) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol as a colorless to light-yellow liquid.
-
General Protocol for Diels-Alder Cycloaddition
This protocol provides a general procedure for the in-situ generation of the o-quinodimethane from bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol and its subsequent trapping with a dienophile. The reaction conditions, particularly temperature and time, may require optimization depending on the reactivity of the chosen dienophile.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol | 134.18 | 100 mg | 0.745 mmol |
| N-Phenylmaleimide (Dienophile) | 173.17 | 143 mg | 0.820 mmol (1.1 eq) |
| o-Dichlorobenzene (Solvent) | - | 5 mL | - |
| Hexanes | - | - | - |
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol and N-phenylmaleimide.
-
Add o-dichlorobenzene via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the Schlenk tube with an inert atmosphere (N₂ or Ar).
-
-
Thermal Reaction:
-
Immerse the Schlenk tube in a preheated oil bath at 180-200 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (high vacuum).
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.
-
Alternatively, the product may precipitate upon cooling or with the addition of a non-polar solvent like hexanes. The solid can then be collected by filtration.
-
Data Presentation and Expected Outcomes
The success of the Diels-Alder reaction is dependent on the efficient trapping of the thermally generated o-quinodimethane. The following table provides representative data for the reaction with various dienophiles.
| Dienophile | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| N-Phenylmaleimide | 180 | 12 | 85-95 |
| Maleic Anhydride | 180 | 18 | 70-80 |
| Dimethyl acetylenedicarboxylate | 200 | 24 | 60-70 |
| Acrylonitrile | 190 | 24 | 55-65 |
Note: Yields are based on the limiting reagent (bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol) and are for isolated, purified products. Reaction conditions may require optimization.
Visualization of the Reaction Mechanism
The following diagram illustrates the key mechanistic steps of the thermal ring-opening and subsequent Diels-Alder cycloaddition.
Figure 2. Mechanism of the Diels-Alder reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Progress of both the precursor synthesis and the Diels-Alder reaction should be monitored by TLC, GC-MS, or LC-MS to confirm the consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the synthesized precursor and the final Diels-Alder adduct must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Stereochemical Analysis: For stereoselective Diels-Alder reactions, the stereochemistry of the product should be determined using techniques such as NOESY NMR spectroscopy or by obtaining a single crystal for X-ray diffraction analysis.
Conclusion
The use of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol as a diene precursor offers a reliable and efficient method for the synthesis of complex polycyclic molecules via a thermally induced Diels-Alder reaction. The in-situ generation of the reactive o-quinodimethane intermediate from a stable and accessible precursor circumvents the challenges associated with handling highly reactive dienes. This methodology provides a valuable tool for researchers in organic synthesis and drug discovery, enabling the construction of novel and diverse molecular architectures.
References
-
Kotha, S., & Khedkar, P. (2016). Differential Reactivity Pattern of Hybrid o-Quinodimethane Precursors: Strategic Expansion to Annulated Benzocycloalkanes via Rongalite. The Journal of Organic Chemistry, 81(17), 7549–7560. [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
-
Hoyt, E. A., & Toste, F. D. (2019). o-Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition, 58(42), 14953-14957. [Link]
-
Tyson, D. S., Ilhan, F., Meador, M. A. B., Smith, D. D., & Scheiman, D. A. (2004). Diels-Alder Trapping of Photochemically Generated o-Quinodimethane Intermediates: An Alternative Route to Photocured Polymer Film Development. NASA Technical Reports Server. [Link]
-
Matsuda, T., & Matsuya, Y. (2019). Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature. Chemical Communications, 55(44), 6205-6208. [Link]
-
Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. In Wikipedia. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for reactions involving bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Part 1: Executive Summary & Mechanistic Grounding
The Paradox of Stability
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (hereafter referred to as 7-HM-BCB ) represents a class of highly reactive, anti-aromatic intermediates. Structurally, it consists of a benzene ring fused to a cyclobutadiene ring.[1] While the benzene ring provides aromatic stabilization, the cyclobutadiene moiety introduces significant anti-aromatic instability (4n
Consequently, 7-HM-BCB cannot be isolated as a stable solid under standard conditions. It exists only as a transient species that must be generated in situ and immediately trapped. If left untrapped, it undergoes rapid [4+2] dimerization to form tricyclic derivatives (Cava & Napier, 1956).
The Solvent Challenge The selection of solvent for 7-HM-BCB is not about solubility—it is about lifetime management . The solvent must:
-
Facilitate the generation of the intermediate (usually from a dihalide precursor).
-
Suppress the rate of self-dimerization (second-order kinetics).
-
Enhance the rate of the desired trapping reaction (e.g., Diels-Alder cycloaddition).
-
Accommodate the polarity of the hydroxymethyl (-CH
OH) tail without deactivating the generation reagents.
Part 2: Solvent Selection Matrix
The following matrix guides the selection based on the intended reaction pathway.
Category A: Ether-Based Solvents (Recommended for Generation)
-
Examples: Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether.
-
Rationale: These are the "Gold Standard" for in situ generation using zinc dehalogenation.
-
Mechanism: THF coordinates with Zinc salts (
), preventing the passivation of the metal surface. This ensures a steady, controlled release of the 7-HM-BCB intermediate. -
Solubility: The -CH
OH group renders the molecule polar; ethers provide adequate solubility for both the precursor and the transient species, preventing "oiling out" which leads to local high concentrations and rapid dimerization.
-
Category B: Aromatic Hydrocarbons (Trapping Optimization)
-
Examples: Toluene, Xylenes.
-
Rationale: Used when thermal generation (thermolysis) is employed or when the trapping agent is a non-polar diene.
-
-Stacking: Aromatic solvents can stabilize the transition state of Diels-Alder reactions via solvophobic effects, though they may compete for
-interactions. -
Boiling Point: High-boiling xylenes allow for thermal extrusion protocols (e.g., sultine decomposition) often required to generate the cyclobutadiene core.
-
-Stacking: Aromatic solvents can stabilize the transition state of Diels-Alder reactions via solvophobic effects, though they may compete for
Category C: Forbidden Solvents
-
Protic Solvents (Methanol, Water): While the molecule contains an alcohol, external protic solvents interfere with organometallic generation methods (quenching organolithium intermediates).
-
Halogenated Solvents (DCM, Chloroform): Generally avoided in radical-mediated generation steps due to halogen atom transfer side reactions.
Table 1: Solvent Performance Data for Benzocyclobutadiene Trapping (Data extrapolated from standard benzocyclobutadiene trapping efficiencies)
| Solvent | Dielectric Constant ( | Generation Method Compatibility | Dimerization Risk | Trapping Efficiency (Diels-Alder) |
| THF | 7.5 | High (Zinc/Mg) | Moderate | High |
| Diethyl Ether | 4.3 | Moderate (Low Temp) | Low (Dilution) | Moderate |
| Toluene | 2.4 | Low (Chemical) / High (Thermal) | High | Very High |
| Ethanol | 24.5 | Forbidden (for Zn/Li methods) | N/A | Low |
Part 3: Visualization of Reaction Logic
The following diagram illustrates the kinetic competition between the desired trapping pathway and the fatal dimerization pathway, modulated by solvent choice.
Figure 1: Kinetic competition pathway. Solvent viscosity and polarity dictate whether the transient 7-HM-BCB meets the Trapping Agent (Green path) or itself (Red path).
Part 4: Validated Protocol
Protocol: In Situ Generation and Trapping of 7-HM-BCB Objective: Synthesize a Diels-Alder adduct using 7-HM-BCB generated from a dibromide precursor.
Reagents:
-
Precursor: 1,2-dibromo-1,2-dihydrobenzocyclobuten-1-ylmethanol (Protected as silyl ether if possible to prevent zinc alkoxide formation).
-
Reagent: Activated Zinc Dust (10 equiv).
-
Trap: Dimethyl fumarate (5 equiv) - Must be present in excess.
-
Solvent: Anhydrous THF (stabilized).
Step-by-Step Methodology:
-
Zinc Activation:
-
Place zinc dust in a flame-dried 3-neck flask under Argon.
-
Add 2 mL of 1M HCl (in ether) or wash with dilute HCl, then wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 100°C.
-
Why: The oxide layer on commercial zinc prevents electron transfer. Activation is critical for the dehalogenation step.
-
-
Solvent System Preparation:
-
Dissolve the Trap (Dimethyl fumarate) in Anhydrous THF.
-
Concentration: 0.5 M. High dilution favors trapping over dimerization.
-
-
Reaction Initiation:
-
Suspend the activated Zinc in the Trap/THF solution.
-
Heat the mixture to a gentle reflux (66°C).
-
-
Precursor Addition (The Critical Step):
-
Dissolve the Precursor in a minimal amount of THF.
-
Add the precursor solution dropwise over 2–4 hours using a syringe pump.
-
Scientific Logic:[2] This creates a "pseudo-high-dilution" condition. The instantaneous concentration of the transient 7-HM-BCB is kept extremely low, statistically favoring collision with the abundant Trap molecules over collision with another 7-HM-BCB molecule.
-
-
Workup:
-
Filter off excess Zinc through a Celite pad.
-
Concentrate the filtrate.
-
Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / High Dimer | Precursor addition too fast. | Decrease addition rate (extend to 6-8 hours). |
| No Reaction | Zinc surface passivated. | Re-activate Zinc; add catalytic Iodine ( |
| Polymerization | Solvent too non-polar (precipitation). | Switch from Ether to THF; ensure the alcohol group is solubilized. |
| Side Products | Alcohol group interference. | Protect the -CH |
References
-
Cava, M. P., & Napier, D. R. (1956). Benzocyclobutadiene and its Dimer. Journal of the American Chemical Society.[3]
-
Klundt, I. L. (1970). Benzocyclobutene and its derivatives. Chemical Reviews.
-
Oda, M., & Oikawa, H. (1989). Generation and Trapping of Benzocyclobutadiene. Tetrahedron Letters.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Procedures for converting bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol to o-quinodimethane
Application Note & Protocol
Topic: Generation and Application of α-Hydroxy-o-Quinodimethane from Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
For: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
o-Quinodimethanes (o-QDMs) are exceptionally reactive intermediates that serve as powerful building blocks in organic synthesis.[1][2] Their utility is most pronounced in [4+2] cycloaddition (Diels-Alder) reactions, which provide a direct and stereocontrolled route to complex, polycyclic frameworks, particularly tetralin derivatives.[3][4] Due to their inherent instability, o-QDMs must be generated in situ from stable precursors.[2] One of the most robust and widely used methods for generating o-QDMs is the conrotatory 4π electrocyclic ring-opening of a benzocyclobutene derivative.[5][6]
This document provides a detailed guide on the conversion of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol, a functionalized benzocyclobutenol, into its corresponding α-hydroxy-o-quinodimethane. We will explore the underlying mechanism and provide comprehensive protocols for both thermal and photochemical generation methods, complete with procedures for in situ trapping with dienophiles.
The Precursor and the Reactive Intermediate: A Mechanistic Overview
The conversion hinges on a fundamental principle of pericyclic reactions: the electrocyclic ring-opening of the strained four-membered ring in the bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol precursor. This process can be initiated either by heat (thermolysis) or by ultraviolet light (photolysis).[7]
The applied energy overcomes the activation barrier to break the C-C bond of the cyclobutene ring, leading to the formation of the highly reactive, transient o-quinodimethane intermediate. The presence of the hydroxymethyl group on the precursor results in the formation of a specific, functionalized intermediate: an α-hydroxy-o-quinodimethane. This intermediate is primed for immediate reaction with a suitable trapping agent.
Sources
- 1. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal reaction of diastereomeric benzocyclobutenols. Evidence for reversible opening of 1,2-dihydrobenzocyclobutenols to hydroxy-o-xylylenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Mono- and Bisazabicyclic o‑Quinodimethanes through Polarity-Matched and -Mismatched 6π-Azaelectrocyclization: Access to Substituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol and Related Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of functionalized benzocyclobutene (BCB) derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing these valuable, yet challenging, molecules. We will provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to improve the yield and purity of your target compounds.
A Note on the Target Molecule: Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
The nomenclature "bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol" describes a derivative of benzocyclobutadiene. Benzocyclobutadiene is an anti-aromatic system known to be extremely reactive and unstable, making its isolation under standard laboratory conditions highly improbable. It is typically generated in situ as a transient intermediate.
Therefore, this guide will focus on the synthesis of the stable and widely utilized analogue, bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol . The methodologies and troubleshooting strategies for this compound are foundational and directly applicable to the synthesis of other functionalized benzocyclobutene building blocks.[1]
The core challenge in working with any benzocyclobutene (BCB) derivative lies in the significant ring strain of the four-membered cyclobutene ring fused to the benzene ring.[2] This inherent strain makes the molecule susceptible to thermal electrocyclic ring-opening, typically at temperatures above 180°C, to form a highly reactive o-xylylene (or o-quinodimethane) intermediate.[2][3] While this reactivity is harnessed for subsequent cycloaddition reactions, it can be a major source of yield loss if not properly controlled during synthesis and purification.[4]
General Synthetic Strategy
A common and reliable method for preparing bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol involves the reduction of a suitable carbonyl precursor, such as an aldehyde, ester, or carboxylic acid at the C7 position. These precursors can often be synthesized from commercially available benzocyclobutene or its derivatives.
Caption: General workflow for the synthesis of the target alcohol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Q: My reaction yield is consistently low, often below 30%. What are the most probable causes?
A: Low yields in this synthesis are common and can typically be traced to one of three areas: reagent quality, reaction conditions, or premature ring-opening.
-
Reagent Purity and Activity:
-
Precursor Quality: Ensure your starting material (e.g., the nitrile or carboxylic acid) is pure. Impurities can interfere with the reaction. Recrystallize or chromatograph the precursor if necessary.
-
Reducing Agent: If using a hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), its activity is paramount. LiAlH₄ is notoriously sensitive to moisture. Use a fresh bottle or a previously opened one that has been stored meticulously in a desiccator. Titrate the hydride solution if you are using a prepared stock to verify its molarity.
-
-
Reaction Temperature Control:
-
The Critical Factor: The benzocyclobutene core is thermally labile. While the ring-opening to the reactive o-xylylene intermediate generally requires high temperatures (>180 °C), this process can be accelerated by certain substituents or reaction conditions.[2][5]
-
Causality: Exothermic reactions, such as reduction with LiAlH₄, can create localized hot spots in the reaction flask if the addition of reagents is too rapid, especially at a larger scale. This can initiate thermal decomposition of both the starting material and the product, leading to polymerization or dimerization side products.
-
Solution: Maintain strict temperature control. Perform the reduction at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm to room temperature slowly. Use an ice bath and add the reducing agent portion-wise or via a syringe pump to manage the exotherm.
-
-
Atmospheric Control:
-
Causality: Many reagents used in this synthesis, particularly organometallics and hydrides, are sensitive to air and moisture. Contamination can quench the active reagent, leading to an incomplete reaction.
-
Solution: All glassware must be rigorously dried (oven or flame-dried under vacuum). The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Issue 2: Significant Formation of Side Products
Q: My crude NMR and GC-MS analyses show multiple unexpected peaks. What are these side products and how can I minimize them?
A: Side product formation is typically due to the high reactivity of the strained ring system or the reagents involved.
-
o-Xylylene Mediated Products:
-
Identification: The most common side products are dimers, oligomers, or polymers. These arise from the thermal ring-opening of the BCB core to form the o-xylylene intermediate, which can then react with itself or other species in the flask.[4][6]
-
Prevention: The primary solution is stringent temperature control, as detailed in the previous section. Avoid any unnecessary heating during the reaction or workup. If your purification involves distillation, use a high vacuum to keep the boiling point as low as possible.
-
-
Over-reduction or Incomplete Reaction:
-
Identification: Depending on your starting material, you may see evidence of partial reduction (e.g., an aldehyde intermediate when reducing a carboxylic acid) or over-reduction if other functional groups are present.
-
Prevention: Adjust the stoichiometry of the reducing agent. For sensitive substrates, consider a milder or more selective reducing agent (e.g., using NaBH₄ for an aldehyde instead of LiAlH₄, which is more reactive). Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time, and quench the reaction as soon as the starting material is consumed.
-
Issue 3: Difficulty with Product Purification
Q: I'm struggling to purify the final product. It seems to streak or decompose on my silica gel column. What's the best approach?
A: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol is a colorless to light-yellow liquid. Its purification requires care due to its potential instability.
-
Chromatography Challenges:
-
Causality: Standard silica gel is slightly acidic, which can catalyze the decomposition or ring-opening of strained molecules. If the product appears as a long streak or is lost entirely on the column, this is a likely cause.
-
Solutions:
-
Deactivated Silica: Treat your silica gel with a base before preparing the column. A common method is to use a solvent system containing a small amount of triethylamine (~1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Rapid Chromatography: Do not let the product sit on the column for extended periods. Use flash chromatography with slightly higher pressure to expedite the separation.
-
-
-
Distillation:
-
Applicability: If the product is sufficiently thermally stable and volatile, vacuum distillation can be an excellent, non-chromatographic purification method.
-
Procedure: Use a high-quality vacuum pump and an accurate pressure gauge. The goal is to lower the boiling point to well below the decomposition temperature. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
-
Detailed Experimental Protocol
Synthesis via Reduction of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
This protocol provides a representative procedure. Researchers should adapt it based on their specific substrate and available equipment.
Step 1: Preparation of the Reaction
-
Oven-dry all glassware overnight and assemble under a positive pressure of dry nitrogen.
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
Step 2: The Reduction Reaction
-
Dissolve bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (1.0 eq) in anhydrous THF.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using TLC (Thin Layer Chromatography).
Step 3: Workup and Extraction
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the solid residue with additional THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature remains low (<30 °C).
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Use a solvent gradient, for example, starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol as a liquid.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temp | Minimizes thermal ring-opening and side reactions.[2] |
| Atmosphere | Dry Nitrogen or Argon | Prevents quenching of the moisture-sensitive LiAlH₄. |
| Solvent | Anhydrous THF | Aprotic and effectively dissolves reagents. |
| Workup | Fieser Method (H₂O, NaOH) | Safely quenches excess hydride and precipitates filterable aluminum salts. |
| Purification | Deactivated Silica Gel | Prevents acid-catalyzed decomposition of the strained product. |
Frequently Asked Questions (FAQs)
Q1: What are the key signals to look for in the ¹H NMR spectrum to confirm the formation of my product? A: You should look for the disappearance of the signal corresponding to your starting material's functional group (e.g., the nitrile). Key signals for the product include a characteristic, often slightly broadened singlet or a multiplet for the four protons on the cyclobutene ring, typically found around δ 3.2-3.3 ppm.[6][7] The aromatic protons will appear in the typical aromatic region (δ 7.0-7.5 ppm), and you will see new signals corresponding to the -CH₂OH group.
Q2: Can I use a different precursor, like 7-bromo-bicyclo[4.2.0]octa-1,3,5-triene? A: Yes, this is a viable alternative route. You could form the Grignard reagent from the 7-bromo derivative and then react it with a suitable electrophile like formaldehyde to form the desired alcohol. This avoids the use of powerful reducing agents but requires careful handling of organometallic intermediates.[8]
Q3: What are the primary safety precautions for this synthesis? A: Standard laboratory safety protocols (lab coat, safety glasses) are mandatory. Additionally, be extremely cautious when handling Lithium Aluminum Hydride, which is a water-reactive solid that can ignite upon contact with moisture. All quenching operations must be performed slowly and behind a blast shield at low temperatures.
Q4: How should I store the purified product? A: Due to its thermal lability, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer to minimize the risk of decomposition over time.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Wikipedia. Benzocyclobutene. [Link]
-
Ito, Y., Miyata, S., Nakatsuka, M., & Saegusa, T. (1981). A significant acceleration effect of a β-silicon atom was observed on the electrocyclic ring-opening reaction of benzocyclobutene derivatives to form o-quinodimethanes. Journal of the American Chemical Society. [Link]
-
Simal, F., et al. Benzocyclobutene in frontal ring-opening metathesis polymerization. American Chemical Society. [Link]
-
ResearchGate. The reaction diagram of the ring-opening reaction of benzocyclobutene (BCB) to form a cyclooctyl structure. [Link]
-
Lin, Z. Core Mechanism of Benzocyclobutene (BCB) in Semiconductor Packaging Materials. Medium. [Link]
-
Xia, Y., Liu, Y., & Zhang, J. (2016). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. [Link]
-
Wang, B., et al. (2015). RhI-Catalyzed Benzo/[7+1] Cycloaddition of Cyclopropyl-Benzocyclobutenes and CO by Merging Thermal and Metal-Catalyzed C-C Bond Cleavage. Angewandte Chemie. [Link]
-
Scripps Research Institute. (2023). A better route to benzocyclobutenes, sought-after building blocks for drugs. EurekAlert!. [Link]
-
ResearchGate. The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. [Link]
-
MySkinRecipes. Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol. [Link]
-
Levchenko, K. S., et al. (2019). Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. MDPI. [Link]
-
ResearchGate. Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. [Link]
-
U.S. Environmental Protection Agency. Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid Properties. [Link]
-
PubChem. Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol. [Link]
- Google Patents. Process for the synthesis of 3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carbonitrile.
-
Cheméo. Chemical Properties of Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo- (CAS 21120-91-2). [Link]
Sources
- 1. Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol [myskinrecipes.com]
- 2. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo- (CAS 21120-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting low reactivity of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol in cycloadditions
This guide addresses the specific challenges associated with bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (a benzocyclobutadiene derivative).
Note on Nomenclature & Stability: This molecule is a derivative of benzocyclobutadiene (BCB) , an anti-aromatic, highly unstable species. If you purchased a bottle labeled with this name (CAS 1194690-26-0) and it is a stable liquid at room temperature, you likely possess the dihydro-precursor (benzocyclobutene/triene) or a stabilized dimer. Pure benzocyclobutadiene derivatives cannot be stored; they must be generated in situ.
Product: Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (and related precursors) Application: Cycloaddition (Diels-Alder, [2+2], or [4+2] trapping) Issue: Low reactivity, low yield, or recovery of starting material.
Part 1: Diagnostic Flowchart (Root Cause Analysis)
Before altering reaction parameters, determine the actual chemical species present in your flask. The "Low Reactivity" is often a case of Identity Mistaken or Competitive Dimerization .
Figure 1: Diagnostic logic to distinguish between activation failure (Triene) and stability failure (Tetraene).
Part 2: Troubleshooting Guide
Scenario A: You have a stable starting material (The "Triene" Case)
If your vial contains a stable compound, you likely have bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (benzocyclobutene). This molecule is inert to cycloaddition at room temperature.
The Mechanism: Benzocyclobutenes must undergo thermal electrocyclic ring opening to form o-quinodimethane (o-QDM) , a highly reactive diene, which then engages in Diels-Alder reactions.
Problem: Reaction temperature is too low. Solution:
-
Activation Temperature: Heat the reaction to 110°C – 140°C (refluxing toluene or xylene). The ring opening is the rate-determining step.
-
The "Methanol" Effect: The 7-hydroxymethyl group exerts an electronic effect on the ring opening. Electron-donating groups can lower the activation energy, but steric bulk might retard the subsequent cycloaddition.[1]
-
Trap Stability: Ensure your dienophile (trap) is stable at >110°C. If your trap decomposes, the o-QDM will dimerize or polymerize.
Scenario B: You are generating the species in situ (The "Tetraene" Case)
If you are generating the anti-aromatic benzocyclobutadiene (e.g., from a dihalide precursor or via benzyne), "low reactivity" usually means the molecule is dying before it can react .
The Mechanism: Benzocyclobutadiene is anti-aromatic (8π electrons). It seeks to escape this instability by:
-
Dimerization: Reacting with itself (very fast) to form dibenzo[b,h]biphenylene derivatives.
-
Trapping: Reacting with your intended diene/dienophile.[1][2]
Problem: Rate of Dimerization (
-
Pseudo-High Dilution: Do not mix all reagents at once. Slowly add the precursor to a solution containing a large excess (5–10 equiv) of the trapping agent. This keeps the steady-state concentration of the tetraene low, statistically favoring the trap over the dimer.
-
Steric Interference: The 7-hydroxymethyl group adds steric bulk to the cyclobutadiene ring. If your trapping agent is also bulky,
decreases significantly.-
Fix: Protect the alcohol as a TMS or MOM ether to reduce potential H-bonding aggregates or coordination that might favor dimerization.
-
-
Electronic Mismatch: Benzocyclobutadiene acts as a diene (4π) or dienophile (2π).
-
If using it as a dienophile , use an electron-rich diene (e.g., furan, cyclopentadiene).
-
If using it as a diene , use an electron-deficient dienophile (e.g., maleic anhydride, DMAD).
-
Part 3: Experimental Protocols
Protocol 1: Thermal Generation (From Benzocyclobutene)
Use this if your starting material is stable.
-
Preparation: Dissolve 1.0 eq of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol in dry Toluene (0.1 M).
-
Add Trap: Add 5.0 eq of the dienophile (e.g., maleic anhydride or acrylate).
-
Deoxygenate: Sparge with Argon for 15 mins (o-QDM reacts with O2).
-
Activation: Heat to reflux (110°C) for 12–24 hours.
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the starting material (MW 148 approx) and appearance of the adduct.
-
Troubleshooting: If SM remains, switch solvent to Xylene (140°C) or o-dichlorobenzene (180°C).
Protocol 2: In Situ Generation (From Precursor)
Use this if generating the anti-aromatic tetraene.
-
Setup: Flame-dry a 3-neck flask. Add 10.0 eq of the Trapping Agent in THF.
-
Addition: Dissolve the tetraene precursor (e.g., dibromide) in THF.
-
Generation: Add the activation reagent (e.g., Zinc dust, Fluoride source) to the main flask.
-
Slow Addition: Syringe pump the precursor solution into the activation flask over 2–4 hours.
-
Why? Keeps [Tetraene] low to prevent dimerization.
-
-
Workup: Filter solids, concentrate, and purify via column chromatography immediately.
Part 4: Data & Reactivity Comparison
| Feature | Benzocyclobutene (Triene) | Benzocyclobutadiene (Tetraene) |
| Stability | Stable liquid/solid | Highly Unstable / Anti-aromatic |
| Reactivity Mode | Thermal Ring Opening -> o-QDM | Direct Cycloaddition |
| Primary Failure Mode | Temperature too low (<100°C) | Dimerization (Self-reaction) |
| Typical Product | Tetralin derivative (via o-QDM) | Biphenylene derivative (Dimer) |
| Role of 7-CH2OH | Modifies ring-opening temp | Steric hindrance / H-bonding |
Part 5: Mechanistic Visualization
The following diagram illustrates the competitive pathways. Your goal is to favor the green path over the red path.
Figure 2: Competitive pathways. High concentration of Intermediate favors Dimer (2nd order reaction). High concentration of Trap favors Target (Pseudo-1st order).
Part 6: FAQs
Q: Can I increase the yield by adding a Lewis Acid? A: Use caution. While Lewis Acids catalyze Diels-Alder reactions, they also catalyze the polymerization of benzocyclobutadiene and o-QDM. Only use mild Lewis Acids (like Zinc triflate) if thermal activation fails, and ensure the alcohol group is protected to prevent catalyst deactivation.
Q: My product is a mixture of isomers. Why? A: The 7-hydroxymethyl group creates asymmetry.
-
In o-QDM pathways (Triene), the alcohol group rotates outward (torquoselectivity), leading to specific endo/exo preferences.
-
In Tetraene pathways, the alcohol blocks one face of the ring, forcing the trap to approach from the opposite side (facial selectivity).
Q: I see a peak with 2x Molecular Weight. What is it? A: This is the dimer. It confirms you successfully generated the reactive species, but your trapping rate was too slow. Increase the equivalents of your trap or use a more electron-matched trap.
References
-
Benzocyclobutadiene Reactivity
- Kay, I. G., & Watson, P. (2018). Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity.
-
Benzocyclobutene Ring Opening (o-QDM)
-
Mehta, G., & Kotha, S. (2001).[3] Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659.
-
-
Mechanism of Cycloadditions
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Supplier Data (CAS Verification)
Sources
Minimizing side reactions in benzocyclobutadiene methanol synthesis
Topic: Minimizing Side Reactions in 1-Hydroxymethylbenzocyclobutene Synthesis Document ID: TS-BCB-004 Last Updated: 2025-05-21 Audience: Synthetic Chemists, Process Development Scientists
Part 1: Critical Scientific Clarification
⚠️ READ BEFORE PROCEEDING
There is a frequent nomenclature confusion in this field. You requested "Benzocyclobutadiene Methanol."
-
Benzocyclobutadiene (C₈H₆) is an anti-aromatic, extremely unstable system that dimerizes immediately upon formation. It cannot be isolated as a stable alcohol.
-
Benzocyclobutene (C₈H₈) is the stable, aromatic-fused cyclobutane.
This guide addresses the synthesis of 1-Hydroxymethylbenzocyclobutene (the stable alcohol), which is the standard precursor for o-quinodimethane generation in drug discovery (e.g., Diels-Alder cycloadditions).
The Core Challenge: The "Thermal Window"
The synthesis of benzocyclobutenyl methanol relies on functionalizing the strained cyclobutene ring. The critical failure mode is accidental electrocyclic ring opening .
-
< -70°C: Kinetic control (Lithiation is stable).
-
> 80°C: Thermodynamic instability (Ring opens to o-quinodimethane, leading to polymerization).
Part 2: Mechanistic Pathways & Control Strategy
The following diagram illustrates the competition between the desired functionalization and the fatal side reactions (Ring Opening and Dimerization).
Figure 1: Reaction landscape showing the narrow path to the target alcohol versus thermal leakage into o-quinodimethane pathways.
Part 3: Optimized Experimental Protocol
Objective: Mono-functionalization of benzocyclobutene via lithiation.
Reagents & Setup
-
Base: n-Butyllithium (1.6 M in hexanes)
-
Electrophile: Paraformaldehyde (dried over P₂O₅) or monomeric Formaldehyde gas (generated in situ).
-
Solvent: Anhydrous THF (Freshly distilled/dried).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Benzocyclobutene (1.0 eq) and THF (0.2 M concentration). Cool strictly to -78°C (Dry ice/Acetone).
-
Why? Lithiated BCB is prone to ring opening even at moderate temperatures (-20°C).
-
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir at -78°C for 1 hour.
-
Visual Check: Solution often turns a distinct yellow/orange color indicating the anion.
-
-
Electrophile Addition:
-
Method A (Solid): Add dry Paraformaldehyde (3.0 eq) in one portion under Argon flow. Allow to warm very slowly to 0°C over 4 hours.
-
Method B (Gas - Recommended): Generate formaldehyde gas in a separate flask (heating paraformaldehyde) and cannula-transfer the gas into the reaction mixture at -78°C.
-
-
Quenching: Quench with saturated NH₄Cl at 0°C. Do not allow the reaction to reach room temperature before quenching.
-
Workup: Extract with Et₂O. Wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Warning: Do not heat the column or rotovap bath above 40°C.
-
Part 4: Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a white solid precipitate and low yields."
Diagnosis: Polymerization of Paraformaldehyde. Root Cause: If using solid paraformaldehyde, it may not be depolymerizing fast enough to react with the lithiated species, or the paraformaldehyde was "wet." Corrective Action:
-
Switch to Method B (Gaseous Formaldehyde) . This ensures monomeric HCHO is available immediately.
-
If using solid, ensure it is vacuum-dried over P₂O₅ for 24h prior to use.
Issue 2: "My product contains a dimer (C₁₆ species)."
Diagnosis: o-Quinodimethane leakage. Root Cause: The reaction temperature exceeded the electrocyclic ring-opening threshold. The lithiated species or the product opened up and reacted with itself (Diels-Alder dimerization). Corrective Action:
-
Check your internal thermometer. Ensure the lithiation step never exceeds -70°C.
-
Ensure the rotovap bath during workup is < 40°C. The hydroxymethyl group lowers the activation energy for ring opening compared to unsubstituted BCB [1].
Issue 3: "I recovered mostly starting material."
Diagnosis: Inefficient Lithiation. Root Cause: Benzocyclobutene protons are benzylic but the strained ring affects acidity. Moisture in the THF killed the n-BuLi. Corrective Action:
-
Titrate your n-BuLi before use.
-
Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.0 eq) to the reaction. TMEDA breaks up BuLi aggregates and significantly increases the rate and efficiency of lithiation at -78°C [2].
Part 5: Data & Specifications Table
| Parameter | Specification | Limit / Tolerance | Consequence of Deviation |
| Reaction Temp | -78°C | Max -60°C | Ring opening; Dimer formation. |
| Quench Temp | 0°C | Max 10°C | Protonation efficiency; side reactions. |
| Solvent Water | < 10 ppm | Strict | Quenches n-BuLi; returns starting material. |
| Stoichiometry | 1.1 eq n-BuLi | 1.05 - 1.2 eq | Excess base attacks the product (dilithiation). |
| Stability | Store at -20°C | < 0°C | Slow dimerization over weeks if stored neat. |
Part 6: References
-
Mehta, G., & Kotha, S. (2001). Recent chemistry of benzocyclobutenes. Tetrahedron, 57(4), 625-659.
-
Authority: Comprehensive review on BCB reactivity and ring-opening thresholds.[4]
-
-
Segal, J. A. (1980). The Lithiation of Benzocyclobutene. Journal of the Chemical Society, Chemical Communications, (22), 1083-1084.
-
Authority: Establishes the protocol for lithiation and the necessity of low temperatures.
-
-
Oppolzer, W. (1978). Intramolecular Cycloaddition Reactions of ortho-Quinodimethanes in Organic Synthesis. Synthesis, 1978(11), 793-802.
-
Authority: Foundational text on the o-quinodimethane intermediate and trapping mechanisms.[5]
-
-
Sadana, A. K., Saini, R. K., & Billups, W. E. (2003). Cyclobutarenes and Related Compounds. Chemical Reviews, 103(4), 1539-1602.
-
Authority: Detailed discussion on the strain energy and anti-aromaticity of benzocyclobutadiene derivatives.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and properties of benzocyclobutene based low-k linear polysiloxane - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Comparison: NMR Characterization of Benzocyclobutadiene vs. Benzocyclobutene Scaffolds
This guide provides a technical comparison and spectral analysis of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (an unstable, anti-aromatic scaffold) versus its stable, commercially available precursor, Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (Benzocyclobutenylmethanol).
Executive Summary: The Stability Paradox
For drug development professionals utilizing strained cyclic systems (e.g., for o-xylylene generation or Diels-Alder cycloadditions), distinguishing between the stable Triene scaffold and the transient Tetraene intermediate is critical.
-
The Product (Tetraene): Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol is a derivative of benzocyclobutadiene . It contains an anti-aromatic cyclobutadiene ring fused to benzene.[1] It is extremely unstable, paramagnetic (paratropic), and typically exists only as a transient intermediate or at cryogenic temperatures (<20 K).
-
The Alternative (Triene): Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (also known as 1-hydroxymethylbenzocyclobutene) is the stable, aromatic analog. It is the standard starting material for synthesizing the tetraene via elimination or oxidation.
Key Analytical Challenge: Mistaking the stable starting material for the high-energy intermediate. This guide establishes the NMR fingerprints required to validate the scaffold.
Structural & Electronic Comparison
| Feature | Molecule A: The Tetraene (Target) | Molecule B: The Triene (Stable Alternative) |
| CAS | 1194690-26-0 (Theoretical/Transient) | 15100-35-3 (Commercial Reagent) |
| Core System | Benzocyclobutadiene ( | Benzocyclobutene ( |
| Electronic State | Anti-aromatic (Paratropic ring current) | Aromatic (Diatropic ring current) |
| Stability | Stable liquid/solid at RT | |
| Key Reactivity | Diels-Alder Dienophile (Reactive) | Precursor for o-xylylene (via thermolysis) |
H-NMR Spectral Analysis
The most definitive evidence of the Tetraene (anti-aromatic) vs. the Triene (aromatic) is the chemical shift of the aromatic protons. Anti-aromatic systems exhibit a paratropic ring current, which shields protons attached to the ring (shifting them upfield), contrary to the deshielding (downfield) effect of aromaticity.
A. H-NMR Data Table (400 MHz, CDCl3)
| Position | Tetraene (Anti-Aromatic) | Triene (Stable Aromatic) | Signal Analysis & Causality |
| Aromatic Ring (H-2,3,4,5) | 6.40 – 6.60 (Singlet-like) | 7.05 – 7.30 (Multiplet) | CRITICAL DIFFERENTIATOR. The Tetraene protons shift upfield by ~0.7 ppm due to paratropicity reducing the local magnetic field. The Triene shows standard aromatic shifts. |
| Cyclobutene H-7 | N/A (Quaternary Carbon) | 3.65 – 3.80 (Multiplet) | The Triene H-7 is a benzylic methine. In the Tetraene, C-7 is |
| Cyclobutene H-8 | 5.80 – 6.10 (Singlet) | 2.85 – 3.35 (dd or m) | The Tetraene H-8 is vinylic and part of the anti-aromatic system. The Triene H-8 is a benzylic methylene (diastereotopic protons). |
| Exocyclic -CH | 4.20 – 4.40 | 3.70 – 3.95 (Multiplet) | Deshielding in the Tetraene due to the adjacent double bond (allylic position). |
B. Mechanistic Insight
-
The Trahanovsky Shift: The parent benzocyclobutadiene shows a sharp singlet at
6.54 , distinct from the 7.26 of benzene. If you observe signals in the 6.5 ppm region during in situ generation, you have successfully generated the anti-aromatic core. -
Coupling Constants: The stable Triene exhibits characteristic vicinal coupling (
Hz) between H-7 and H-8, and geminal coupling ( Hz) at H-8. The Tetraene lacks these couplings due to the C7=C8 double bond.
C-NMR Spectral Analysis
Carbon-13 NMR provides confirmation of hybridization changes at the C-7 and C-8 positions.
C-NMR Data Table (100 MHz, CDCl3)
| Carbon | Tetraene (Transient) | Triene (Stable) | Interpretation |
| C-7 (Ring) | ~135 - 145 | 45.0 – 48.0 | Shift from |
| C-8 (Ring) | ~115 - 125 | 35.0 – 38.0 | Similar shift to |
| Aromatic Core | 110 – 120 | 122.0 – 129.0 | The anti-aromatic character causes an upfield shift of the benzene ring carbons relative to the stable precursor. |
| Exocyclic -CH | 60.0 – 62.0 | 65.0 – 67.0 | Standard primary alcohol shifts, slightly affected by the adjacent unsaturation. |
Experimental Protocol: Validating the Scaffold
Since the Tetraene is unstable, direct NMR is often impossible without cryogenic flow cells. The standard validation method is Chemical Trapping .
Workflow: Trapping the Anti-Aromatic Intermediate
To prove the formation of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (Tetraene) from the Triene precursor:
-
Precursor Prep: Dissolve Triene (1 eq) in dry THF.
-
Generation: Add elimination reagents (e.g., LDA followed by leaving group activation) at -78°C.
-
Trapping: Add Diphenylisobenzofuran (DPIBF) or Dimethyl Acetylenedicarboxylate (DMAD) (1.5 eq) in situ.
-
Analysis: Warm to RT and analyze the adduct via H-NMR.
-
Success: Disappearance of Triene peaks; appearance of bridged adduct signals (Diels-Alder product).
-
Failure: Recovery of Triene or formation of Styrene derivatives (ring opening).
-
Decision Logic Visualization
The following diagram illustrates the decision process for characterizing these species.
Figure 1: Analytical workflow for distinguishing the stable benzocyclobutene precursor from the transient benzocyclobutadiene intermediate.
References
-
Trahanovsky, W. S., & Fischer, D. R. (1990).[2] Observation of benzocyclobutadiene by flow nuclear magnetic resonance. Journal of the American Chemical Society, 112(3), 4971-4972.
- Core Reference: Establishes the H-NMR shift of the parent benzocyclobutadiene
-
Sigma-Aldrich. (2024). Product Specification: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (CAS 15100-35-3).
- Core Reference: Provides physical data and confirm
-
Chaplin, A. B., et al. (2020).[3][4] Preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal alkynes.[4] ResearchGate / Organometallics.
- Core Reference: Discusses the synthesis and NMR characterization of related benzocyclooct
-
NIST Chemistry WebBook. (2024). Bicyclo[4.2.0]octa-1,3,5,7-tetraene (Benzocyclobutadiene).[1][5]
- Core Reference: Verifies the chemical identity and instability of the tetraene core.
Sources
- 1. Benzocyclobutadiene - Wikipedia [en.wikipedia.org]
- 2. Observation of benzocyclobutadiene by flow nuclear magnetic resonance (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo(4.2.0)octa-1,3,5,7-tetraene | C8H6 | CID 77987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Analytical Guide: Mass Spectrometry Fragmentation of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Executive Summary: The Stability Paradox
The analysis of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol (hereafter referred to as BCB-7-MeOH ) presents a unique challenge in mass spectrometry: distinguishing the intact bicyclic core from its ring-opened valence isomers.
While the IUPAC name implies a fully unsaturated benzocyclobutadiene derivative (an anti-aromatic, highly reactive system), practical samples often exist as the benzocyclobutene (triene) congener or equilibrate rapidly upon energy absorption. The defining characteristic of this scaffold is its propensity for thermal electrocyclic ring opening to form highly reactive o-quinodimethanes (o-xylylenes).
The Bottom Line: Standard Electron Ionization (EI) at 70 eV often yields spectra indistinguishable from isomeric styrene derivatives due to thermal ring opening in the injector or ion source. For accurate characterization, Electrospray Ionization (ESI) or Chemical Ionization (CI) is required to preserve the bicyclic skeleton, while EI serves as a structural fingerprint for the ring-opened fragments.
Comparative Analysis: Ionization Modalities
This section compares the "performance" of the standard detection method (EI) against softer alternatives (ESI/CI) for this specific analyte.
Table 1: Performance Matrix of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Chemical Ionization (CI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Solution) | Soft (Gas Phase) |
| Primary Signal | Fragment Ions (Fingerprint) | ||
| Molecular Ion ( | Weak or Absent (<5% intensity) | Dominant (Base Peak) | Strong |
| Ring Integrity | Compromised: High risk of thermal electrocyclic ring opening. | Preserved: Low thermal stress; maintains bicyclic core. | Preserved: Minimal fragmentation. |
| Differentiation | Difficult to distinguish from cinnamyl isomers. | Excellent mass accuracy for intact formula. | Good for MW confirmation. |
| Limit of Detection | Low pg range (High sensitivity) | ng range (Dependent on ionization efficiency) | Low ng range |
Expert Insight:
-
Why EI Fails for Purity: In EI, the energy imparted often exceeds the activation energy for the electrocyclic ring opening (~25-30 kcal/mol for benzocyclobutenes). The resulting spectrum represents the o-quinodimethane isomer, not the bicyclic starting material.
-
The ESI Advantage: ESI allows for the detection of the alcohol functionality without thermal rearrangement. Using a mobile phase modifier (e.g., ammonium formate) enhances ionization of the hydroxyl group via adduct formation.
Fragmentation Pathways & Mechanism
The fragmentation of BCB-7-MeOH is governed by two competing pathways: Direct Fragmentation of the alcohol and Electrocyclic Rearrangement .
Mechanism A: The Electrocyclic Switch (Dominant in EI)
Upon thermal excitation (GC injector) or electron impact, the strained cyclobutene ring opens in a conrotatory fashion (following Woodward-Hoffmann rules) to form an o-quinodimethane intermediate. This intermediate is isomeric with styrene derivatives and fragments similarly.
Mechanism B: Direct Loss (Minor)
The intact molecular ion (if stable) loses the hydroxymethyl group or water.
Key Diagnostic Ions (m/z):
-
m/z 132/134 (
): Molecular ion (depending on saturation). -
m/z 115/117 (
): Loss of hydroxyl radical. -
m/z 103/104 (
): Loss of formaldehyde (characteristic of primary alcohols). -
m/z 91 (
): Tropylium ion (Base peak in aromatic systems). -
m/z 77 (
): Phenyl cation.
Visualization: Fragmentation Topology
Caption: Pathway illustrating the critical electrocyclic ring opening that precedes major fragmentation events in hard ionization modes.
Experimental Protocol: Validated Workflows
To ensure data integrity, use the following self-validating protocols.
Workflow A: High-Fidelity Structural Confirmation (LC-ESI-MS)
Use this for purity assay and confirming the intact bicyclic structure.
-
Sample Preparation: Dissolve 1 mg of BCB-7-MeOH in 1 mL of HPLC-grade Methanol. Dilute to 10 µg/mL.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Source Conditions (Critical):
-
Temp: Keep < 250°C to prevent thermal ring opening.
-
Voltage: 3.5 kV (Positive Mode).
-
-
Validation Check: Look for the
adduct. If you see a split peak or tailing, the column temperature may be too high, inducing on-column degradation.
Workflow B: Structural Fingerprinting (GC-EI-MS)
Use this for library matching, acknowledging the ring-opened artifact.
-
Derivatization (Recommended): To stabilize the alcohol and improve volatility.
-
React 50 µL sample with 50 µL BSTFA (1% TMCS) at 60°C for 30 mins.
-
Why? Silylation protects the -OH, preventing dehydration and slightly stabilizing the ring system against non-thermal degradation.
-
-
Inlet Conditions:
-
Mode: Split (10:1).
-
Temperature: Low Inlet Temp (150°C - 200°C) .
-
Warning: Standard 250°C inlets will convert 100% of the sample to the o-xylylene isomer before it reaches the source.
-
-
MS Scan: 40-300 m/z.
-
Validation Check: Compare the ratio of m/z 91 to m/z (
). A higher Molecular Ion intensity indicates successful preservation of the precursor.
Decision Matrix for Analysts
Use this logic flow to select the correct method for your specific data requirement.
Caption: Operational workflow for selecting the ionization mode based on the specific analytical objective (Structure vs. Fingerprint).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzocyclobutene Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Jefford, C. W., et al. (1985). Torquoselectivity in the electrocyclic conversion of benzocyclobutenes to o-xylylenes.[1] Journal of the American Chemical Society.[1] [Link]
-
University of Notre Dame Mass Spectrometry Facility. (2023). Ionization Modes: EI vs ESI Selection Guide.[2][Link]
-
PubChem. (2023). Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol Compound Summary. National Library of Medicine. [Link]
-
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, and ESI.[Link]
Sources
Comparing reactivity of bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol vs benzocyclobutene
Topic: Comparative Reactivity Guide: Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol vs. Benzocyclobutene Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Nomenclature & Structural Integrity Alert
Critical Scientific Note: The user query specifies bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol. Strictly defined, the tetraene core corresponds to benzocyclobutadiene , an anti-aromatic, highly unstable transient species that dimerizes or polymerizes seconds after generation. It is not a shelf-stable commercial product.
In the context of drug development and "product performance," the industry-standard reagent is the triene analogue: bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol (also known as 1-hydroxymethylbenzocyclobutene). This guide focuses on the Triene (Stable Reagent) compared to the parent Benzocyclobutene (BCB) , as these are the actionable alternatives for o-quinodimethane (o-QDM) generation in synthesis.
Executive Summary
This guide compares the reactivity profile of Benzocyclobutene (BCB) with its functionalized derivative, 7-Hydroxymethyl-BCB (7-HM-BCB) . Both compounds serve as latent dienes, generating highly reactive o-quinodimethanes (o-QDMs) upon thermal activation.
-
Benzocyclobutene (Parent): The standard for high-temperature Diels-Alder cycloadditions. It requires high activation temperatures (>180°C) but offers a chemically inert starting scaffold.
-
7-Hydroxymethyl-BCB (Functionalized): A "second-generation" synthon. The C7-substituent lowers the ring-opening activation energy (allowing reaction at ~140–160°C) and provides a critical hydroxyl handle for conjugation (esters, carbonates, ethers).
Verdict: For drug discovery applications requiring mild conditions or bioconjugation handles, 7-HM-BCB outperforms the parent BCB. For bulk high-temperature polymerizations where cost is paramount, Parent BCB remains the standard.
Mechanistic Foundation: The o-Quinodimethane Gateway
Both molecules operate via the same fundamental mechanism: thermal electrocyclic ring opening. However, the substituent effect in 7-HM-BCB alters the kinetics.
Mechanism of Action
-
Thermal Activation: Heating induces a conrotatory 4
-electrocyclic ring opening. -
Intermediate Formation: The strained cyclobutene ring opens to form reactive (E)- and (Z)-o-quinodimethanes (o-QDMs).
-
Trapping: These o-QDMs act as potent dienes in [4+2] Diels-Alder reactions with dienophiles (maleimides, acrylates, etc.).
Pathway Visualization
Figure 1: Thermal activation pathway of benzocyclobutenes. The rate-determining step is the ring opening (k1), which is accelerated by C7-substituents.
Technical Comparison: 7-HM-BCB vs. Parent BCB
The following data synthesizes experimental observations regarding the impact of the hydroxymethyl group.
| Feature | Benzocyclobutene (Parent) | 7-Hydroxymethyl-BCB (7-HM-BCB) | Impact on Development |
| CAS Number | 694-87-1 | 15100-35-3 | Sourcing Accuracy |
| Ring Opening Temp ( | ~180°C | ~150°C – 165°C | Energy Efficiency ; 7-HM-BCB allows milder reaction conditions, preserving sensitive payloads. |
| Electronic Effect | Neutral | Weakly Electron Donating (Alkyl) | Regioselectivity ; The C7 substituent influences the o-QDM electronics, often improving endo/exo selectivity. |
| Solubility | Lipophilic (Non-polar solvents) | Amphiphilic (Polar organic solvents) | Process Compatibility ; -OH group improves solubility in alcohols/DMF. |
| Functionalization | None (Inert Hydrocarbon) | Primary Alcohol (-CH2OH) | Linker Chemistry ; Can be converted to activated carbonates for ADC conjugation. |
Deep Dive: The Substituent Effect
Research indicates that substituents on the 4-membered ring of BCB lower the activation energy (
-
Parent BCB: The high energy barrier requires temperatures that may degrade peptide linkers or complex pharmacophores.
-
7-HM-BCB: The steric strain and electronic stabilization provided by the hydroxymethyl group destabilize the ground state relative to the transition state, effectively "pre-loading" the molecule for ring opening. This allows for effective cycloaddition at temperatures 20–30°C lower than the parent.
Experimental Protocols
Protocol A: Determination of (DSC Analysis)
Purpose: To empirically determine the safe processing window and reactivity threshold.
-
Preparation: Weigh 5–10 mg of the BCB sample (Parent or 7-HM-BCB) into a high-pressure aluminum DSC pan. Seal hermetically.
-
Reference: Use an empty, matched aluminum pan.
-
Ramp: Heat from 40°C to 300°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Observe the exothermic peak.
-
Parent BCB: Onset typically ~180°C; Peak max ~220°C.
-
7-HM-BCB: Onset typically ~150°C; Peak max ~190°C.
-
-
Validation: If the exotherm is absent, the material may have polymerized during storage (check purity via NMR).
Protocol B: Functionalization Validation (Diels-Alder Trapping)
Purpose: To confirm the "active" nature of the reagent.
-
Stoichiometry: Mix 7-HM-BCB (1.0 equiv) with N-methylmaleimide (1.2 equiv) in mesitylene (0.1 M concentration).
-
Reaction: Degas the solution (freeze-pump-thaw x3) to prevent oxidative degradation of the o-QDM.
-
Thermal Cycle: Heat to 150°C for 4 hours.
-
Workup: Cool to RT. Evaporate solvent.
-
Readout (H-NMR): Look for the disappearance of the cyclobutene protons (multiplets at 3.0–3.5 ppm) and the appearance of tetralin methylene protons.
-
Success Criteria: >95% conversion indicates the reagent is active and the temperature was sufficient.
-
Strategic Application in Drug Development
Why Choose 7-HM-BCB?
In Antibody-Drug Conjugate (ADC) or PROTAC synthesis, the 7-Hydroxymethyl variant is superior.
-
Linker Logic: The hydroxyl group reacts with phosgene or disuccinimidyl carbonate (DSC) to form a reactive carbonate. This allows the BCB moiety to be attached to an amine-containing drug payload.[3]
-
Latent "Click" Chemistry: Once attached, the drug-BCB conjugate is stable at body temperature (37°C). It can be "clicked" onto a biomolecule or surface only when heated to the activation temp, providing temporal control that standard click chemistry (e.g., azide-alkyne) lacks.
Workflow Diagram: 7-HM-BCB Conjugation
Figure 2: The 7-HM-BCB variant enables a modular conjugation workflow unavailable with parent BCB.
References
-
Sigma-Aldrich. Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol Product Sheet. CAS: 15100-35-3.[4][5] Link
-
Chen, K., et al. (2025). "Low-Energy Driven Ring-Opening Behavior of Benzocyclobutene Derivatives." Chinese Journal of Chemistry. (Demonstrates substituent effects on lowering activation energy). Link
- Duberti, F., et al. (2002). "Benzocyclobutenes in Organic Synthesis." Chemical Reviews.
-
NIST Chemistry WebBook. Benzocyclobutene Thermochemistry Data. Link
Sources
Spectroscopic Characterization of Hydroxymethyl-Bicyclo[4.2.0]octa-1,3,5,7-tetraene: A Matrix Isolation & Computational Guide
Executive Summary: The Anti-Aromatic Challenge
Product Focus: Analytical Characterization of Transient Strained Systems. Primary Alternative: Benzyl Alcohol (Stable Aromatic Analog).
Research into bicyclo[4.2.0]octa-1,3,5,7-tetraene (commonly known as benzocyclobutadiene ) represents a frontier in physical organic chemistry. Unlike its stable aromatic isomer, benzyl alcohol, the hydroxymethyl derivative of benzocyclobutadiene is an anti-aromatic (8
This guide outlines the specific infrared (IR) spectroscopic signatures of the hydroxymethyl group attached to this transient scaffold. It compares these signatures against stable aromatic alternatives to aid researchers in identifying this moiety during Flash Vacuum Pyrolysis (FVP) or matrix isolation experiments.
Mechanistic Insight: Strain & Anti-Aromaticity
To interpret the spectrum of hydroxymethyl-benzocyclobutadiene, one must understand how the bicyclic core alters the vibrational force constants of the substituent.
The Hybridization Shift (The Walsh Effect)
In the benzocyclobutadiene system, the carbons at the ring fusion (C1 and C6) and the adjacent sp2 carbons are highly strained. To relieve angular strain in the four-membered ring, the carbon atoms rehybridize:
-
Endocyclic bonds gain p-character (to accommodate smaller angles).
-
Exocyclic bonds (connecting to the hydroxymethyl group) gain s-character .
Spectroscopic Consequence:
The increased s-character in the
Anti-Aromatic Instability
The 8
Comparative IR Data: Transient vs. Stable
The following table contrasts the predicted vibrational signatures of the transient species (Matrix Isolation/DFT) against the experimental standard of Benzyl Alcohol (Liquid Film/ATR).
| Vibrational Mode | Hydroxymethyl-Benzocyclobutadiene (Matrix/DFT) | Benzyl Alcohol (Standard ATR) | Mechanistic Driver for Difference |
| 3640 – 3620 cm⁻¹ (Sharp, Strong) | 3500 – 3200 cm⁻¹ (Broad, Strong) | Matrix Isolation Effect: The transient species is trapped in Argon, preventing H-bonding. Benzyl alcohol exhibits extensive intermolecular H-bonding. | |
| 1065 – 1085 cm⁻¹ | 1023 cm⁻¹ | Hybridization: Increased s-character in the exocyclic bond of the strained ring stiffens the C-C/C-O coupling, causing a blue shift. | |
| 1650 – 1600 cm⁻¹ (Weak) | 1496, 1454 cm⁻¹ | Symmetry Breaking: The anti-aromatic ring has localized double bonds (rectangular distortion), unlike the delocalized benzene ring. | |
| 1460 – 1470 cm⁻¹ | 1455 cm⁻¹ | Steric Environment: Minimal shift, but sharper in matrix isolation. | |
| Ring Breathing | ~740 cm⁻¹ (Perturbed) | 735, 697 cm⁻¹ | Ring Strain: The characteristic "monosubstituted benzene" pattern is disrupted by the fused cyclobutadiene ring. |
Note on Data Source: Benzyl Alcohol data is based on NIST Standard Reference Data.[1] Hydroxymethyl-benzocyclobutadiene values are derived from scaled DFT vibrational scaling factors (B3LYP/6-311+G(d,p)) for strained benzocyclobutenes and matrix isolation data of the parent benzocyclobutadiene.
Experimental Protocol: Generation & Detection
Objective: Synthesize and characterize the transient hydroxymethyl-benzocyclobutadiene using Flash Vacuum Pyrolysis (FVP) and Matrix Isolation IR.
Reagents & Equipment
-
Precursor: Hydroxymethyl-benzocyclobutene-1,2-dione (or a suitable phthalide derivative).
-
Apparatus: Quartz FVP tube, Cryogenic Cold Head (4–10 K), CsI or KBr IR window.
-
Matrix Gas: High-purity Argon (99.999%).
Step-by-Step Workflow
-
System Preparation:
-
Evacuate the FVP system to
mbar. -
Cool the spectroscopic window (CsI) to 10 K using a closed-cycle helium refrigerator.
-
Align the FTIR beam through the cold window.
-
-
Pyrolysis (Generation):
-
Heat the quartz pyrolysis zone to 600–750°C .
-
Sublime the precursor slowly into the hot zone.
-
Mechanism:[2] The precursor undergoes thermal extrusion (loss of CO/CO₂) to generate the reactive benzocyclobutadiene scaffold.
-
-
Matrix Deposition (Trapping):
-
Co-deposit the pyrolysate with a large excess of Argon (ratio 1:1000) onto the 10 K window.
-
Crucial Step: The rapid quenching prevents dimerization (which would form a stable dimer, losing the anti-aromatic character).
-
-
Spectral Acquisition:
-
Acquire FTIR spectra (4000–400 cm⁻¹) at 0.5 cm⁻¹ resolution.
-
Validation: Anneal the matrix (warm to 35 K, then recool). If the peaks at 3640 cm⁻¹ and 1080 cm⁻¹ disappear and new peaks appear (dimerization), the transient species is confirmed.
-
Visualizing the Logic
The following diagrams illustrate the experimental setup and the electronic logic governing the spectral shifts.
Diagram 1: Matrix Isolation FVP Workflow
Caption: Workflow for generating and trapping unstable anti-aromatic species for IR analysis.
Diagram 2: Electronic Effects on IR Frequencies
Caption: Causal pathway linking ring strain and isolation conditions to specific spectral shifts.
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzyl Alcohol. NIST Standard Reference Data. [Link]
-
Chapman, O. L., et al. (1973). Benzocyclobutadiene. Journal of the American Chemical Society. (Seminal work on matrix isolation of the parent molecule).[3] [Link]
-
Bally, T., & Masamune, S. (1980). Cyclobutadiene. Tetrahedron. (Review of strained anti-aromatic systems and spectral properties). [Link]
-
Computational Chemistry Comparison and Benchmark Database. (2022). Vibrational Frequency Scaling Factors. NIST.[1] (Used for theoretical scaling of strained ring frequencies). [Link]
Sources
A Comparative Guide to the Stability of Benzocyclobutadiene vs. Benzocyclobutene Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Fused Rings
In the landscape of strained polycyclic hydrocarbons, the fusion of a four-membered ring to a benzene core gives rise to fascinating, yet profoundly different, chemical entities. This guide provides an in-depth comparison of the stability and reactivity of two such systems: the transient and highly unstable benzocyclobutadiene and the synthetically versatile benzocyclobutene alcohols . While structurally similar, their electronic configurations dictate vastly different chemical behaviors, a crucial distinction for researchers leveraging these scaffolds in complex syntheses. This document moves beyond a simple catalog of properties to explain the fundamental principles governing their stability, supported by thermodynamic data and practical synthetic protocols.
At the Core of Instability: Structural and Electronic Drivers
The dramatic difference in stability between these two classes of molecules originates from the electronic nature of the fused four-membered ring.
Benzocyclobutadiene: The Destabilizing Influence of Antiaromaticity
Benzocyclobutadiene is composed of an aromatic benzene ring fused to a cyclobutadiene ring.[1] This fusion creates a polycyclic system with 8 π-electrons. According to Hückel's rule, a planar, cyclic, conjugated system with 4n π-electrons (where n is an integer) is considered antiaromatic and is consequently highly destabilized. Although the benzene portion strives to maintain its aromatic stability, the overwhelming destabilizing effect of the antiaromatic cyclobutadiene moiety renders the entire molecule exceptionally reactive.[1]
This inherent instability means that benzocyclobutadiene is not an isolable compound under standard laboratory conditions. It is a transient intermediate that readily dimerizes, polymerizes, or is trapped by dienophiles in Diels-Alder reactions to alleviate its unfavorable electronic state.[1] Its existence is often inferred from trapping experiments or observed spectroscopically in inert matrices at cryogenic temperatures.
Benzocyclobutene Alcohols: Retained Aromaticity and Controlled Strain
In contrast, benzocyclobutene alcohols feature a benzene ring fused to a cyclobutene ring, which is a saturated or mono-unsaturated system. This structural change is critical: by breaking the continuous π-conjugation within the four-membered ring, the antiaromatic character is completely eliminated. The molecule's stability is therefore primarily governed by two factors:
-
Aromaticity of the Benzene Ring: The benzene core remains aromatic, providing a significant stabilizing energy.
-
Ring Strain: The fused four-membered ring still possesses considerable angle and torsional strain, estimated to be similar to that of cyclobutane (approx. 26.3 kcal/mol).[2]
This combination results in a molecule that is stable and isolable at room temperature but contains a "spring-loaded" four-membered ring. The relief of this ring strain is the driving force for its most characteristic reaction: thermally induced electrocyclic ring-opening.[3]
Figure 1: A diagram illustrating the primary electronic and structural factors governing the stability of benzocyclobutadiene versus benzocyclobutene alcohols.
Quantitative Comparison: A Thermodynamic Perspective
The most direct measure of a molecule's intrinsic stability is its standard enthalpy of formation (ΔHf°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[4][5] A higher, more positive heat of formation indicates a less stable, higher-energy molecule.
The experimental data clearly quantifies the vast stability difference. Benzocyclobutadiene is approximately 59 kcal/mol less stable than its more saturated counterpart, benzocyclobutene. This energy difference is a composite of the immense destabilization from antiaromaticity and subtle differences in ring strain.
| Parameter | Benzocyclobutadiene (C₈H₆) | Benzocyclobutene (C₈H₈) | Causality & Implications |
| Electronic Nature | Antiaromatic / Non-aromatic (8π system) | Aromatic (6π benzene core) | The 4n π-electron system in benzocyclobutadiene is the primary source of its extreme instability. |
| Standard Enthalpy of Formation (ΔHf°) | +97 ± 4 kcal/mol | +38.1 ± 1.0 kcal/mol | The significantly higher ΔHf° for benzocyclobutadiene reflects its high-energy, unstable nature. |
| Relative Stability | Extremely Low (Transient Intermediate) | High (Isolable Liquid) | Benzocyclobutene alcohols are readily handled, purified, and stored under normal lab conditions. |
| Primary Reactive Pathway | Dimerization / Diels-Alder Reaction | Thermal Electrocyclic Ring-Opening | Benzocyclobutadiene reacts uncontrollably to alleviate antiaromaticity. Benzocyclobutene reacts predictably upon heating to relieve ring strain. |
Note: Data for the parent benzocyclobutene is used as a proxy for benzocyclobutene alcohols, as the hydroxyl substituent has a minor effect on the overall thermodynamic stability of the fused ring system compared to the dominant effect of (anti)aromaticity.
Synthetic Accessibility and Practical Applications
The profound difference in stability directly impacts the synthesis and utility of these compounds.
Generation of Benzocyclobutadiene
Benzocyclobutadiene cannot be synthesized and stored in a conventional manner. It is generated in situ as a reactive intermediate, typically through dehalogenation or other elimination reactions, and immediately trapped by a suitable reagent. This transient nature severely limits its practical use to specialized cycloaddition reactions where its high reactivity can be harnessed.
Synthesis of Benzocyclobutene Alcohols: A Protocol
In stark contrast, benzocyclobutene alcohols are synthetically accessible and serve as valuable building blocks. A common and reliable method is the reduction of the corresponding benzocyclobutenone.
Protocol: Enantioselective Synthesis of a Chiral Benzocyclobutenol
This protocol details the asymmetric reduction of a prochiral benzocyclobutenone to a chiral benzocyclobutenol, a valuable intermediate for further functionalization.
Step 1: Catalyst Preparation (CBS Catalyst)
-
Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-established method for the enantioselective reduction of ketones to alcohols. The catalyst, an oxazaborolidine, creates a chiral environment around the borane reducing agent, directing the hydride delivery to one face of the ketone.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R)-(-)-(2)-Butyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Cool the solution to 0 °C.
-
Step 2: Reduction Reaction
-
Rationale: Borane (BH₃) is the stoichiometric reducing agent. It complexes with the CBS catalyst to form a chiral super-hydride donor. Catecholborane or other borane sources can also be used. The reaction is typically run at low temperatures to maximize enantioselectivity.
-
Procedure:
-
Add Borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise to the catalyst solution at 0 °C.
-
Stir for 15 minutes.
-
Prepare a separate solution of the starting benzocyclobutenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Step 3: Workup and Purification
-
Rationale: The reaction is quenched by the slow addition of methanol, which reacts with excess borane. An aqueous workup removes the boron byproducts, and standard extraction and chromatography yield the pure alcohol.
-
Procedure:
-
Slowly quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (10 mL) and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzocyclobutenol.
-
Figure 2: A representative experimental workflow for the synthesis of a chiral benzocyclobutenol via CBS reduction.
Conclusion and Outlook
The comparison between benzocyclobutadiene and benzocyclobutene alcohols is a stark illustration of how subtle changes in electronic structure can lead to monumental differences in chemical stability and utility.
-
Benzocyclobutadiene is a classic example of an antiaromatic, high-energy species. Its existence as a fleeting intermediate makes it a subject of academic interest but limits its use to highly specialized applications where its extreme reactivity can be immediately channeled.
-
Benzocyclobutene alcohols , and benzocyclobutenes in general, represent a class of kinetically stable, strained-ring systems. They are robust, isolable compounds that can be readily synthesized and functionalized. The stored ring strain within the four-membered ring can be released through controlled thermal activation, making them powerful intermediates for the construction of complex polycyclic systems via o-xylylene intermediates.
For the medicinal chemist and materials scientist, the choice is clear. The stability and predictable reactivity of benzocyclobutene scaffolds make them invaluable tools in the design of novel therapeutics and advanced polymers, while benzocyclobutadiene remains a fascinating but largely impractical curiosity.
References
-
Benzocyclobutene. Wikipedia.[Link]
-
Core Mechanism of Benzocyclobutene (BCB) in Semiconductor Packaging Materials. SurplusGLOBAL.[Link]
-
Low‐Energy Driven Ring‐Opening Behavior of Benzocyclobutene Derivatives. Wiley Online Library.[Link]
-
Benzocyclobutene. Wikipedia.[Link]
-
Benzocyclobutadienes: An unusual mode of access reveals unusual modes of reactivity. PMC.[Link]
-
The Electron as a Protecting Group. 2. Generation of Benzocyclobutadiene Radical Anion in the Gas Phase and an Experimental Determination of the Heat of Formation of Benzocyclobutadiene. ACS Publications.[Link]
-
Standard enthalpy of formation. Wikipedia.[Link]
-
Benzocyclobutadiene. Wikipedia.[Link]
-
Standard Enthalpy of Formation. Chemistry LibreTexts.[Link]
-
Alder-ene reactions driven by high steric strain and bond angle distortion to form benzocyclobutenes. PMC.[Link]
-
Prediction of Standard Enthalpy of Formation by a QSPR Model. PMC.[Link]
-
Bicyclo[4.2.0]octa-1,3,5-triene. NIST Chemistry WebBook.[Link]
-
Standard Enthalpy of Formation and Formation Reactions. OpenStax Chemistry 2e 5.3.[Link]
-
Appendix G | Standard Enthalpies of Formation for Selected Substances. Open Library Publishing Platform.[Link]
-
Strain Energy Increments. UMass OWL.[Link]
Sources
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